N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride
Description
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2-phenoxyacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S.ClH/c1-18-15-21-22(16-19(18)2)31-24(25-21)27(10-6-9-26-11-13-29-14-12-26)23(28)17-30-20-7-4-3-5-8-20;/h3-5,7-8,15-16H,6,9-14,17H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHHVEBBUGNTFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CCCN3CCOCC3)C(=O)COC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzo[d]thiazole Ring: Starting with a suitable precursor like 2-aminothiophenol, the benzo[d]thiazole ring can be formed through cyclization reactions.
Attachment of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzo[d]thiazole precursor is replaced by a morpholine derivative.
Formation of the Phenoxyacetamide Moiety: The phenoxyacetamide group can be introduced through acylation reactions, where phenoxyacetic acid or its derivatives react with the amine group on the benzo[d]thiazole-morpholine intermediate.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to create derivatives with different activities.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Antifungal Activity
Recent studies have highlighted the compound's potential as an antifungal agent. A series of derivatives related to thiazol-2(3H)-imine, including those with similar structures to N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride, have been synthesized and tested for their antifungal efficacy against various strains of Candida.
Case Study: Antifungal Efficacy
- Compounds Tested : Derivatives 2d and 2e showed significant activity against Candida albicans and Candida parapsilosis.
- Minimum Inhibitory Concentration (MIC) : Compound 2e demonstrated an MIC of 1.23 μg/mL against C. parapsilosis, comparable to ketoconazole, a standard antifungal treatment .
The mechanism of action appears to involve inhibition of the enzyme 14α-demethylase, crucial in fungal sterol biosynthesis, which is supported by molecular docking studies indicating strong binding interactions with the enzyme's active site .
Cytotoxicity Studies
The cytotoxic effects of this compound were evaluated against NIH/3T3 cell lines. The results indicated that this compound exhibits selective toxicity towards fungal cells while having minimal effects on normal mammalian cells.
Cytotoxicity Analysis Results
| Compound | IC50 (μM) |
|---|---|
| 2d | 148.26 |
| 2e | 187.66 |
| Doxorubicin | >1000 |
This data suggests that compounds 2d and 2e could be developed further as antifungal agents with a favorable safety profile .
Structure-Activity Relationship (SAR)
The structural characteristics of this compound significantly influence its biological activity. Variations in the substituents on the phenyl ring have been shown to affect lipophilicity and, consequently, the compound's ability to penetrate biological membranes.
Key Findings from SAR Studies
- Electronegativity Influence : The presence of electronegative substituents (e.g., fluorine or chlorine) at the para position enhances antifungal activity due to increased electron density .
- Lipophilicity : Compounds with higher log P values demonstrated better membrane permeability and biological activity.
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions between this compound and its target enzymes. These studies indicate that the compound forms critical interactions with amino acid residues within the active site of the target enzyme, enhancing its inhibitory potential.
Docking Analysis Highlights
Mechanism of Action
The mechanism of action of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would require detailed experimental studies.
Comparison with Similar Compounds
Key Differences :
- Core Substituent: The phenoxyacetamide group in the target compound is replaced with a furan-2-carboxamide moiety in the analog.
- Lipophilicity: The phenoxy group may confer higher lipophilicity than the furan ring, influencing membrane permeability.
Commercial Availability: The furan-2-carboxamide analog is listed as a commercially available research chemical (Catalog ID: 5210) through suppliers such as Charity Chemicals Inc. .
General Pharmacophore Comparison
Mechanistic Implications
- Target Selectivity: The phenoxyacetamide group may enhance interactions with hydrophobic binding pockets (e.g., ATP-binding sites in kinases), whereas the furan-carboxamide could favor polar interactions.
- Metabolic Stability: The morpholinopropyl group in both compounds may improve metabolic stability by reducing oxidative degradation.
Biological Activity
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications.
1. Synthesis
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis begins with 5,6-dimethylbenzo[d]thiazole and 3-morpholinopropanamine.
- Reagents : Various reagents such as phenyl isothiocyanate and bromoacetophenone derivatives are used.
- Reaction Conditions : The reaction typically requires refluxing in ethanol for optimal yield.
The final product is characterized using techniques such as NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry) to confirm its structure and purity.
2.1 Antifungal Activity
Recent studies have demonstrated that derivatives similar to N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide exhibit notable antifungal properties. For instance, compounds derived from thiazole structures showed significant activity against Candida albicans and Candida parapsilosis, with minimal inhibitory concentrations (MICs) comparable to established antifungals like ketoconazole .
2.2 Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) revealed that it significantly inhibits cell proliferation and induces apoptosis. The compound's mechanism involves the modulation of key signaling pathways, including the AKT and ERK pathways, which are critical in cancer cell survival and proliferation .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Antifungal | Candida albicans | MIC comparable to ketoconazole | |
| Anticancer | A431 | Inhibition of proliferation | |
| A549 | Induction of apoptosis |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes and cancer progression .
- Cell Cycle Arrest : It promotes cell cycle arrest in cancer cells, leading to reduced proliferation rates.
- Apoptosis Induction : The compound triggers apoptotic pathways in tumor cells, enhancing its anticancer efficacy.
4. Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- In Vitro Studies : Research involving various cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability and migration capabilities .
- Inflammation Models : In vivo studies using mouse models showed that the compound effectively reduced inflammatory markers such as IL-6 and TNF-α, indicating its potential utility in treating inflammatory diseases alongside cancer .
5. Conclusion
This compound exhibits promising biological activities, particularly in antifungal and anticancer applications. Its mechanisms of action involve enzyme inhibition and modulation of critical cellular pathways, making it a candidate for further development in therapeutic contexts.
Q & A
Q. What are the standard synthetic pathways for N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride, and how can reaction conditions be optimized?
The compound is synthesized via multi-step organic reactions. A typical approach involves:
- Step 1 : Condensation of 5,6-dimethylbenzo[d]thiazol-2-amine with 3-morpholinopropyl chloride to form the secondary amine intermediate.
- Step 2 : Reaction with phenoxyacetyl chloride in anhydrous dichloromethane under reflux (40–60°C) to form the acetamide backbone.
- Step 3 : Hydrochloride salt formation using HCl gas in diethyl ether. Optimization includes adjusting solvent polarity (e.g., acetonitrile vs. dichloromethane), temperature control (to avoid side reactions), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which analytical techniques are critical for characterizing this compound and confirming its purity?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent connectivity and stereochemistry.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed [M+H]).
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm).
- Melting Point Analysis : Consistency with literature values (e.g., 115–132°C for related derivatives) .
Q. What preliminary pharmacological assays are recommended to evaluate its bioactivity?
Initial screening often involves:
- In vitro assays : Receptor binding studies (e.g., serotonin or dopamine transporters) using radioligand displacement.
- In vivo models : Tail suspension test (TST) or forced swim test (FST) in BALB/c mice at 40 mg/kg doses, with fluoxetine as a positive control .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?
SAR strategies include:
- Substituent variation : Modifying the dimethyl group on the benzothiazole ring or the phenoxy moiety to assess steric/electronic effects.
- Pharmacophore mapping : Using X-ray crystallography or molecular docking to identify critical binding interactions (e.g., hydrogen bonding with morpholine oxygen) .
- Example : Derivatives with fluorinated phenyl groups showed enhanced metabolic stability in QikProp ADME predictions .
Q. What computational methods are suitable for predicting the compound’s reactivity and interaction mechanisms?
- Density Functional Theory (DFT) : Calculates electron distribution, frontier molecular orbitals (HOMO/LUMO), and reaction pathways (e.g., nucleophilic attack on the acetamide carbonyl).
- Molecular Dynamics (MD) : Simulates binding dynamics with biological targets (e.g., kinases or GPCRs) .
Q. How can contradictions between in vitro and in vivo activity data be resolved?
Discrepancies may arise from bioavailability or metabolic differences. Mitigation strategies include:
- Pharmacokinetic profiling : Measuring plasma half-life, C, and tissue distribution.
- Metabolite identification : LC-MS/MS to detect active/inactive metabolites.
- Dose-response refinement : Adjusting in vivo doses based on in vitro IC values .
Methodological Notes
- Experimental Design : Use a fractional factorial design to test reaction variables (e.g., solvent, catalyst) for yield optimization .
- Data Contradiction Analysis : Apply Bland-Altman plots or Cohen’s kappa to compare inter-assay variability in bioactivity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
